Disperse orange 25

Description

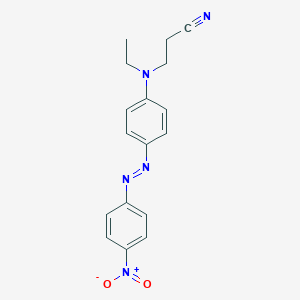

Structure

3D Structure

Properties

IUPAC Name |

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051999 | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31482-56-1, 12223-19-7, 12223-22-2 | |

| Record name | Disperse Orange 25 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse orange 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Disperse Orange 25 (CAS No: 31482-56-1), a monoazo dye belonging to the single azo class.[1] This document details the synthetic pathway, experimental protocols, and in-depth characterization of the dye, presenting quantitative data in a structured format for ease of reference.

Chemical Properties and Identification

This compound is a reddish-orange, uniform powder.[1][2] It is a non-ionic, aromatic compound with the molecular formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol .[1][2]

| Property | Value | Reference |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | [2] |

| CAS Number | 31482-56-1 | [2] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [1][2] |

| Molecular Weight | 323.35 g/mol | [1][2] |

| Melting Point | 170 °C (decomposes) | [3] |

| Appearance | Red light orange, uniform powder | [1][2] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | [4] |

Synthesis

The synthesis of this compound is achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[5] In this case, 4-nitrobenzenamine (p-nitroaniline) is diazotized and subsequently coupled with N-ethyl-N-cyanoethylaniline.[1][3][6][7]

Synthesis Pathway

The overall synthetic pathway for this compound is illustrated below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of azo dyes.

Materials:

-

4-Nitrobenzenamine (p-nitroaniline)

-

N-ethyl-N-cyanoethylaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium acetate (B1210297)

-

Ethanol

-

Distilled water

-

Ice

Step 1: Diazotization of 4-Nitrobenzenamine

-

In a 250 mL beaker, dissolve a specific molar equivalent of 4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite (1 molar equivalent) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-nitrobenzenamine solution, ensuring the temperature is maintained between 0-5 °C.

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-nitrobenzenediazonium salt.

Step 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve one molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent such as ethanol or acetone.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the N-ethyl-N-cyanoethylaniline solution with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.

-

Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of this compound will form.

Step 3: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

-

The crude dye can be purified by recrystallization from an ethanol-water mixture.

-

Dry the purified this compound in a vacuum oven at 60 °C.

-

The final product is obtained after filtering, grinding, and drying.[7]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are commonly employed.

Spectroscopic Analysis

| Technique | Key Data | Reference |

| UV-Visible Spectroscopy | λmax ≈ 470 nm | [8] |

| FT-IR Spectroscopy | Data available on PubChem (KBr-Pellet, Bruker IFS 85) | [2] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR data available through NMRShiftDB | [2] |

| Mass Spectrometry | GC-MS and ESI-QTOF data available on PubChem | [2] |

Note: The UV-Vis spectrum shows a characteristic absorbance peak in the visible region, which is responsible for its orange color. FT-IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (NO₂), the cyano group (C≡N), and the azo group (-N=N-). NMR spectroscopy provides detailed information about the chemical structure, and mass spectrometry confirms the molecular weight.

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. The retention factor (Rf) value is dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purity determination of this compound. A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[6]

Applications

This compound is primarily used for dyeing polyester (B1180765) and its blended fabrics.[1] Due to its non-ionic nature, it is suitable for dyeing hydrophobic fibers.[2] It has also been investigated for applications in photonics, such as in optical switches and modulators, owing to its non-linear optical (NLO) properties.[2][3]

Safety Information

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31482-56-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 8. iwaponline.com [iwaponline.com]

An In-depth Technical Guide to Disperse Orange 25: Chemical Properties, Structure, and Experimental Protocols

Disperse Orange 25 is a monoazo dye characterized by its limited solubility in water, making it suitable for dyeing hydrophobic synthetic fibers such as polyester, polyamide, and acrylics.[1] As a non-ionic aromatic compound, it finds applications beyond textiles, including use in p-type semiconductors and as a non-linear optical (NLO) material due to its stable chemical structure.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and toxicological considerations for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The chemical structure of this compound is defined by an azo bridge (-N=N-) linking a p-nitrophenyl group to an N-ethyl-N-cyanoethyl aniline (B41778) group.

IUPAC Name: 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[4][5] Canonical SMILES: CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-][4][5] InChI Key: ZSPPPAFDNHYXNW-UHFFFAOYSA-N[4][5]

Physicochemical and Computed Properties

The key properties of this compound are summarized in the tables below, providing essential data for experimental design and safety assessments.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 31482-56-1 | [4][6] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [2][4][6] |

| Molecular Weight | 323.35 g/mol | [2][4][5][7] |

| Appearance | Light red to red-purple powder | [4][8] |

| Melting Point | 155-161 °C; 170 °C (decomposes) | [4][8][9] |

| Boiling Point | 555.0 °C at 760 mmHg | [4][8][9] |

| Density | 1.19 g/cm³ | [4][8][9] |

| Flash Point | 289.5 °C | [4][8][9] |

| λmax | 457 nm | [10] |

| Water Solubility | Insoluble | [11] |

Table 2: Computed and Safety Properties

| Property | Value | Source |

| XLogP3-AA | 3.7 | [4][5][9] |

| Topological Polar Surface Area | 97.6 Ų | [5][9] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [9] |

| Rotatable Bond Count | 6 | [9] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant | [1][7] |

| WGK (Germany) | 3 (Highly hazardous for water) | [3][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Synthesis Protocol: Azo Coupling Reaction

The industrial synthesis of this compound involves a two-step process: the diazotization of p-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethyl aniline.[9]

Methodology:

-

Diazotization:

-

p-Nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the p-nitroaniline solution while maintaining the low temperature.

-

The reaction mixture is stirred continuously to form the p-nitrobenzenediazonium chloride salt. The presence of nitrous acid is monitored using starch-iodide paper.

-

-

Azo Coupling:

-

N-ethyl-N-cyanoethyl aniline is prepared as the coupling component, typically dissolved in a suitable solvent.

-

The chilled diazonium salt solution is slowly added to the coupling component solution.

-

The reaction pH is carefully controlled, as azo coupling is pH-dependent.

-

The coupling reaction proceeds, resulting in the formation of the crude this compound dye as a precipitate.

-

-

Purification:

-

The precipitated dye is isolated from the reaction mixture by filtration.

-

The crude product is then washed with water to remove residual salts and unreacted starting materials.

-

Finally, the product is dried and ground to yield a uniform powder.[9]

-

Caption: Generalized workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[12] This method is suitable for purity assessment, quantification, and pharmacokinetic studies.[12]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

-

Column: Newcrom R1 reverse-phase column.[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid.[12] For applications compatible with mass spectrometry (MS), formic acid should be used instead of phosphoric acid.[12]

-

Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 457 nm.[10]

-

Sample Preparation: A standard solution is prepared by dissolving a known quantity of this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) and diluting it with the mobile phase.

-

Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Caption: General workflow for the HPLC analysis of this compound.

Toxicological Profile and Biological Interactions

This compound is classified as a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin.[1] It is also an irritant to the skin, eyes, and respiratory system.[1] Given their small molecular size and high lipophilicity, disperse dyes can be absorbed through the skin, raising health concerns.[1]

While specific signaling pathway data for this compound is limited, studies on structurally similar azo dyes provide valuable insights for drug development professionals. For instance, the related compound Disperse Orange 1 has been shown to induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells, leading to apoptosis.[13] Azo dyes can be cleaved under certain conditions to form potentially carcinogenic aromatic amines.[13] The potential for a compound like this compound to induce cytotoxicity via apoptosis is a critical consideration.

Caption: Plausible intrinsic apoptosis pathway for azo dye cytotoxicity.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | 31482-56-1 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 分散橙 25 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 8. C.I. This compound [chembk.com]

- 9. echemi.com [echemi.com]

- 10. This compound Dye content 95 31482-56-1 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a monoazo dye characterized by its 4-nitroaniline (B120555) diazo component and N-ethyl-N-cyanoethylaniline coupling component.[1][2] Its chemical structure is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile.[1] As a non-ionic aromatic compound, it sees significant industrial use, primarily in the dyeing of polyester (B1180765) fibers and their blends, imparting a red-light orange hue.[3] Beyond textiles, this compound is utilized in various photonic applications, including optical switches and modulators, owing to its stable chemical structure and large dipole moment, which make it a candidate for non-linear optical (NLO) materials.[2][4] This guide provides a comprehensive overview of the available data on the photophysical and photochemical properties of this compound, details the experimental protocols for their characterization, and visualizes key workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | [1] |

| Synonyms | C.I. This compound, Solvent Orange 105, Serilene Orange 2RL | [1] |

| CAS Number | 31482-56-1 | [1][2] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [5] |

| Molecular Weight | 323.35 g/mol | [5] |

| Appearance | Maroon/Orange-red uniform powder | [3][6] |

| Melting Point | 170 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [7] |

Photophysical Properties

The photophysical properties of a dye dictate its interaction with light, including absorption and emission characteristics.

Absorption Spectroscopy

The absorption of light by this compound is characterized by electronic transitions within the molecule. There are conflicting reports in the literature regarding the primary absorption maximum (λmax). One source reports a λmax at 235 nm, which corresponds to a high-energy transition in the ultraviolet region, likely a π-π* transition within the aromatic system.[6] Another source indicates a λmax at 457 nm, which is in the visible region and is responsible for the dye's orange color. A study on the optical limiting properties of this compound in a PMMA-MA matrix reports a peak absorption at 468 nm.[8] This visible absorption band is characteristic of the n-π* transition of the azo chromophore, which is influenced by the donor-acceptor nature of the substituted aniline (B41778) and nitrophenyl groups. The discrepancy may arise from different solvents or sample states used for measurement. The visible absorption is subject to solvatochromism, where the position of the λmax shifts with the polarity of the solvent.[9][10][11]

Table 2: Summary of Photophysical Properties of this compound

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~457 - 468 nm (in organic solvents) | [8] |

| 235 nm (in an unspecified solvent) | [6] | |

| Molar Extinction Coefficient (ε) | Data not available in the searched literature. | |

| Emission Maximum (λem) | Data not available in the searched literature. | |

| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature. Azo dyes are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways. | [12] |

| Excited-State Lifetime (τ) | Data not available in the searched literature. |

Fluorescence Spectroscopy

Photochemical Properties

The photochemical properties of this compound relate to the chemical changes it undergoes upon absorption of light.

Photoisomerization

A key photochemical process for azo dyes is the reversible trans-cis isomerization around the azo bond.[13] The trans isomer is generally more thermodynamically stable. Upon irradiation with light of a suitable wavelength (typically in the UV-A or blue region of the spectrum), the trans isomer can be converted to the cis isomer.[13] The cis isomer can then revert to the trans isomer either thermally or by irradiation with light of a different wavelength (often in the visible region).[14][15] This photochromic behavior is the basis for its application in optical switching materials. The kinetics of the thermal cis-to-trans isomerization are highly dependent on the solvent polarity.[15]

Photodegradation

This compound, like other azo dyes, is susceptible to photodegradation, which leads to a loss of color (photofading). The mechanisms of photodegradation can be complex and are influenced by the dye's environment, including the substrate it is on and the presence of oxygen and other reactive species. For azo dyes, photodegradation can proceed through oxidative or reductive pathways, often involving reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, particularly when the dye is in its hydrazone tautomeric form.[1] The photodegradation of disperse dyes can also be influenced by the host material; for instance, Disperse Orange 11 shows reversible photodegradation in a PMMA polymer matrix but permanent degradation in liquid solution.[16] The quantum yield of photodegradation is a measure of the efficiency of this process.

Experimental Protocols

Detailed experimental protocols for the full photophysical and photochemical characterization of this compound are provided below. These are based on standard techniques used for similar dyes.

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane). From the stock solution, prepare a series of dilutions of known concentrations.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Measurement: Record the absorption spectra of the diluted solutions over a wavelength range of approximately 200 to 800 nm. Ensure that the maximum absorbance of the solutions falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

To determine the molar extinction coefficient (ε), plot the absorbance at λmax against the concentration of the dye.

-

The slope of the resulting line, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette), will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission and excitation spectra, and the determination of the fluorescence quantum yield.

Caption: Workflow for Fluorescence Spectroscopy.

-

Solution Preparation: Prepare dilute solutions of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectrum:

-

Set the excitation wavelength (λex), typically at the absorption maximum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Identify the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the emission maximum (λem).

-

Scan the excitation monochromator to record the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

-

Fluorescence Quantum Yield (ΦF) - Relative Method:

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95).[17]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).[4][18][19]

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

-

Excited-State Lifetime Measurement

This protocol details the determination of the fluorescence lifetime using Time-Correlated Single-Photon Counting (TCSPC).

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. Wavelength dependence of reversible photodegradation of disperse orange 11 dye-doped PMMA thin films [opg.optica.org]

- 3. C.I. This compound [chembk.com]

- 4. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. Vis Absoption Spectra of Dispersed Dyes | PDF | Dye | Solvent [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvatochromic effects on anionic and protonated forms of methyl orange dye: An experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fadibouabdallah.wordpress.com [fadibouabdallah.wordpress.com]

- 15. The kinetics of the cis-to-trans thermal isomerization of disperse orange: A simple undergraduate experiment for the physical chemistry lab [morressier.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 18. jasco-global.com [jasco-global.com]

- 19. ATTO-TEC GmbH [atto-tec.com]

An In-depth Technical Guide to Disperse Orange 25 (CAS Number: 31482-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 is a monoazo dye characterized by its limited solubility in water and its application in dyeing hydrophobic fibers such as polyester.[1] As an azo dye, its chemical structure contains the functional group R-N=N-R', which is responsible for its color. The toxicological profile of azo dyes is of significant interest to researchers, particularly in the fields of drug development and safety assessment, due to the potential for metabolic cleavage of the azo bond to form potentially carcinogenic aromatic amines.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and relevant experimental methodologies for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value | References |

| CAS Number | 31482-56-1 | [5][6][7] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [5][6][8] |

| Molecular Weight | 323.35 g/mol | [5][6][8] |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | [9] |

| Appearance | Orange to reddish-brown powder | [10] |

| Melting Point | 155-160 °C (sublimation), 170 °C (decomposition) | [2][11] |

| Boiling Point | 555 °C at 760 mmHg | [9] |

| Density | 1.19 g/cm³ | [9] |

| Solubility | Sparingly soluble in water (approx. 30 mg/L); Soluble in acetone, alcohol, and other organic solvents. | [2][10] |

| XLogP3-AA | 3.7 | [7][9] |

| λmax | 235 nm, 457 nm | [12] |

Toxicological Profile

The toxicological data for this compound and related azo dyes are critical for assessing its potential risk to human health. The following table summarizes the available toxicological information.

| Endpoint | Result | Species/System | References |

| Acute Oral Toxicity (LD50) | >2000 mg/kg | Rat | [2] |

| Acute Intraperitoneal Toxicity (LD50) | 1590 mg/kg | Rat | [2] |

| Skin Irritation | Mild irritant | Not specified | [2][6] |

| Eye Irritation | Irritant | Not specified | [2][6] |

| Respiratory Irritation | Irritant | Not specified | [2][6] |

| Dermal Sensitization | Potential for allergic contact dermatitis | Human | [1][2][13][14][15] |

| Genotoxicity (related compound Disperse Orange 1) | Induces DNA damage, frameshift mutations, and increased micronuclei frequency. | Human lymphocytes and HepG2 cells | [3][16][17] |

| Cytotoxicity (related compound Disperse Orange 1) | Induces apoptosis | HepG2 cells | [3][16] |

GHS Hazard Statements: this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Biological Effects and Signaling Pathways

Allergic Contact Dermatitis

The most well-documented biological effect of this compound in humans is allergic contact dermatitis.[1][2][13][14][15] Disperse dyes are small, lipophilic molecules that can be absorbed through the skin, particularly from textiles.[2] This can lead to a delayed-type hypersensitivity reaction in sensitized individuals.

Potential for Genotoxicity and Carcinogenicity

While specific studies on the genotoxicity of this compound are limited, data from the closely related Disperse Orange 1 indicate a potential for DNA damage.[3][16][17] The mechanism of genotoxicity for many azo dyes involves the metabolic reduction of the azo bond, leading to the formation of aromatic amines.[2][3][4] Some of these aromatic amines are known or suspected carcinogens. The reductive cleavage is often mediated by azoreductase enzymes present in the liver and gut microbiota.

Below is a conceptual diagram illustrating the metabolic activation of azo dyes.

Experimental Protocols

Detailed experimental protocols for the analysis and toxicological assessment of this compound are essential for reproducible research. The following sections outline the general methodologies for key experiments.

Analytical Detection and Quantification

The detection and quantification of this compound in various matrices, such as textiles and environmental samples, can be achieved using several analytical techniques.

5.1.1 High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC and LC-MS/MS are powerful methods for the separation, identification, and quantification of disperse dyes.[18]

-

Sample Preparation: Extraction of the dye from the matrix is a critical first step. For textiles, this can be achieved using a solvent like chlorobenzene. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for injection, such as methanol.[18]

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic or phosphoric acid.[18]

-

Detection: For HPLC, a diode-array detector (DAD) can be used to monitor the absorbance at the dye's λmax (around 420-460 nm).[18] For LC-MS/MS, electrospray ionization (ESI) in positive mode is often employed, with detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[18]

The following diagram illustrates a general workflow for the analysis of this compound.

References

- 1. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C.I.this compound | 31482-56-1 | FD41405 | Biosynth [biosynth.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Textile dye dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

"Disperse Orange 25" molecular formula and weight

Disperse Orange 25 is a monoazo dye characterized by its distinct chemical structure. The key quantitative data regarding its molecular composition is outlined below.

| Property | Value | Source |

| Molecular Formula | C17H17N5O2 | [1][2][3][4] |

| Molecular Weight | 323.35 g/mol | [1][2][3][5][6] |

This information is fundamental for researchers and scientists in fields such as materials science and textile chemistry, where this compound is utilized. The molecular formula provides the elemental composition of the dye, while the molecular weight is crucial for stoichiometric calculations in experimental settings.

References

Solubility Profile of Disperse Orange 25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Disperse Orange 25, an azo dye with significant applications in various industrial and research settings. Understanding the solubility of this compound is critical for its application in dyeing processes, formulation development, and toxicological studies. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound, a non-ionic and sparingly water-soluble dye, presents unique challenges and opportunities in formulation and application. Its solubility is a key parameter influencing its bioavailability, dyeing efficiency, and potential environmental impact. The principle of "like dissolves like" is central to understanding its behavior; as a relatively nonpolar molecule, it exhibits greater solubility in organic solvents than in aqueous media.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of this compound in supercritical CO₂ at various temperatures and pressures.

| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (x 10⁶) |

| 323.15 | 10.0 | 0.08 |

| 323.15 | 15.0 | 0.25 |

| 323.15 | 20.0 | 0.52 |

| 323.15 | 25.0 | 0.85 |

| 323.15 | 30.0 | 1.21 |

| 353.15 | 10.0 | 0.12 |

| 353.15 | 15.0 | 0.48 |

| 353.15 | 20.0 | 1.05 |

| 353.15 | 25.0 | 1.68 |

| 353.15 | 30.0 | 2.30 |

| 383.15 | 10.0 | 0.15 |

| 383.15 | 15.0 | 0.65 |

| 383.15 | 20.0 | 1.55 |

| 383.15 | 25.0 | 2.65 |

| 383.15 | 30.0 | 3.80 |

Data extracted from a study on the solubilities of C.I. This compound in Supercritical Carbon Dioxide.[1]

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and is insoluble in water.[2]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a sparingly soluble dye like this compound. The following protocols describe a general approach using the saturation shake-flask method coupled with UV-Vis spectrophotometry, a common and reliable technique.

Protocol 1: Gravimetric Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given solvent by gravimetric analysis.

Materials:

-

This compound (analytical grade)

-

Selected solvent (e.g., ethanol, acetone, methanol, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Evaporating dish

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the suspension to settle.

-

To remove undissolved particles, centrifuge the suspension at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the supernatant can be passed through a syringe filter (e.g., 0.45 µm).

-

-

Quantification:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the dye is completely dry.

-

Weigh the evaporating dish containing the dried dye residue.

-

The mass of the dissolved dye is the final weight minus the initial weight of the dish.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dried dye (g)) / (Volume of supernatant taken (L))

-

Protocol 2: Spectrophotometric Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given solvent using UV-Vis spectrophotometry.

Materials:

-

All materials from Protocol 1

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of this compound in the chosen solvent by accurately weighing the dye and dissolving it in a known volume of the solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The λmax for this compound is approximately 457 nm.[3]

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the undissolved solute as described in Protocol 1 (Steps 1 and 2).

-

Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

-

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between experimental steps is crucial for obtaining accurate results. The workflow diagram above illustrates this logical progression from sample preparation to final calculation. The core principle is to achieve a state of equilibrium where the solvent is saturated with the solute, followed by accurate separation of the dissolved and undissolved phases, and finally, precise quantification of the solute in the saturated solution. Each step is designed to minimize errors, such as temperature fluctuations, incomplete separation, or inaccurate measurements, which could significantly impact the final solubility value.

References

The Thermal Fortitude of a Widely Used Azo Dye: A Technical Guide to the Stability and Degradation of Disperse Orange 25

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 25 is a monoazo dye characterized by its 4-nitrophenylazo and N-ethyl-N-cyanoethylaniline components. Its small molecular size and lipophilic nature make it suitable for dyeing synthetic fibers like polyester.[1] Beyond textiles, its non-ionic and aromatic properties have led to its use in p-type semiconductors and non-linear optical materials.[2] Understanding the thermal stability and degradation profile of this dye is paramount for its application in high-temperature dyeing processes, for ensuring the longevity of colored materials, and for assessing its environmental fate, as thermal degradation can lead to the formation of potentially harmful byproducts. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including methodologies for its analysis and a discussion of its degradation pathways.

Physicochemical Properties

A foundational understanding of the dye's properties is essential before delving into its thermal characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇N₅O₂ | [2] |

| Molecular Weight | 323.35 g/mol | |

| Melting Point | 170 °C (decomposes) | [2] |

| λmax | 457 nm | |

| Appearance | Solid | [3] |

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its industrial applications. The dye is known to decompose at its melting point of 170 °C.[2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantitatively evaluating its decomposition profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information on the thermal stability, decomposition temperatures, and the kinetics of degradation.

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Weight Loss (%) | Key Decomposition Events |

| 25 - 150 | < 1% | Loss of adsorbed water and volatile impurities. |

| 150 - 250 | 20 - 30% | Initial decomposition, potential cleavage of the azo bond. |

| 250 - 400 | 40 - 50% | Major decomposition of aromatic structures. |

| > 400 | 10 - 20% | Char formation and slow combustion of residue. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and the enthalpy of decomposition.

Expected DSC Data for this compound:

| Parameter | Expected Value |

| Melting Point (Tₘ) | ~170 °C (with decomposition) |

| Decomposition Onset (Tₒ) | ~160 - 165 °C |

| Decomposition Peak (Tₚ) | ~170 - 175 °C |

| Enthalpy of Decomposition (ΔH) | Varies with experimental conditions |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys. Slower or faster rates can be used to investigate kinetic aspects.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature of 600-800 °C to ensure complete decomposition.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the dye into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min is typically used.

-

Heating Rate: A heating rate of 10 °C/min is common.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point, as determined by TGA.

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition. The peak temperature can be taken as the melting/decomposition point, and the area under the peak can be used to calculate the enthalpy change.

Degradation Pathway

The thermal degradation of this compound is expected to be a complex process involving the cleavage of its various functional groups. The azo bond (-N=N-) is often the most thermally labile part of an azo dye.

Proposed Thermal Degradation Mechanism

The initial step in the thermal degradation is likely the homolytic cleavage of the C-N bonds adjacent to the azo group, leading to the formation of various radical species. These radicals can then undergo a series of complex reactions, including fragmentation, rearrangement, and polymerization, to form a variety of smaller volatile molecules and a carbonaceous char. The presence of the nitro group and the cyano group will also influence the degradation pathway, potentially leading to the formation of nitrogen oxides and other nitrogen-containing compounds.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

A systematic workflow is essential for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical factor influencing its processing and application. While the dye is known to decompose around its melting point of 170 °C, a detailed understanding of its degradation profile requires rigorous experimental analysis using techniques like TGA and DSC. The protocols and hypothetical data presented in this guide provide a framework for researchers to conduct these analyses and interpret the results. Further research, potentially utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be beneficial to definitively identify the degradation products and elucidate the precise degradation mechanism. This knowledge is not only crucial for optimizing industrial processes but also for assessing the environmental impact and potential toxicity of this widely used dye.

References

Disperse Orange 25: A Non-Ionic Azo Dye - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (DO-25) is a non-ionic mono-azo dye characterized by its orange-red hue and low water solubility.[1] Its chemical structure, 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile, features a chromophoric azo group (-N=N-) linking a nitrophenyl group to an N-ethyl-N-cyanoethylaniline moiety.[2] This structure imparts the dye with properties that make it suitable for dyeing hydrophobic fibers, particularly polyester, through a dispersion mechanism.[1] Beyond its traditional use in the textile industry, the unique electronic and optical properties of this compound have garnered interest in advanced material science applications, including photonics and organic semiconductors.[3] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, potential toxicological profile, and protocols for its application in research settings.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |

| CAS Number | 31482-56-1 | [1][2] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [1] |

| Molecular Weight | 323.35 g/mol | [1] |

| Appearance | Orange-red uniform powder | [1] |

| Melting Point | 170 °C (decomposes) | [1] |

| λmax | 457 nm | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [4] |

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >2000 mg/kg | |

| LD₅₀ | Rat | Intraperitoneal | 1590 mg/kg | |

| Irritation | - | Skin | Mild Irritant | |

| Irritation | - | Eyes | Mild Irritant |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization of p-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethylaniline.[2]

Step 1: Diazotization of p-Nitroaniline

-

Preparation of Amine Salt: In a beaker, suspend p-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (2.5 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Preparation of Nitrite (B80452) Solution: Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled p-nitroaniline suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C. Continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction

-

Preparation of Coupling Component Solution: In a separate beaker, dissolve N-ethyl-N-cyanoethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

-

pH Adjustment and Precipitation: After the addition is complete, adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate. Continue stirring the mixture in the ice bath for 1-2 hours to allow for complete coupling and precipitation of the dye.

-

Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at a low temperature. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assessment (Hypothetical Protocol)

This protocol is a general guideline for assessing the cytotoxicity of this compound using a human liver carcinoma cell line (HepG2), based on standard methodologies.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Toxicity: A Hypothesis Based on Analogs

Direct studies on the molecular mechanism of toxicity for this compound are limited. However, research on the structurally similar azo dye, Disperse Orange 1, has shown that it can induce genotoxic and cytotoxic effects in human hepatoma (HepG2) cells.[5] These effects are hypothesized to be mediated through the induction of DNA damage and the subsequent activation of apoptotic pathways.[5]

The proposed mechanism involves the metabolic activation of the azo dye, potentially through azo reduction, leading to the formation of reactive intermediates. These intermediates can interact with DNA, causing damage such as strand breaks and adduct formation. This DNA damage can trigger a cellular stress response, leading to the activation of pro-apoptotic proteins and the eventual execution of programmed cell death.

Disclaimer: This proposed pathway is based on studies of a related compound, Disperse Orange 1, and further research is needed to confirm this mechanism for this compound.

Applications in Research and Development

Photonics and Nonlinear Optics

This compound has been investigated for its nonlinear optical (NLO) properties.[6] Its molecular structure, featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, gives rise to a large molecular hyperpolarizability. This makes it a candidate for applications in photonic devices such as optical switches and modulators.[3]

A general experimental approach to characterize the NLO properties of this compound thin films involves:

-

Thin Film Preparation: Prepare thin films of this compound, for example, by spin-coating a solution of the dye in a suitable solvent onto a glass substrate.

-

Characterization: Utilize techniques such as UV-Vis spectroscopy to determine the absorption spectrum and Z-scan or third-harmonic generation (THG) to measure the nonlinear refractive index and nonlinear absorption coefficient.

Organic Semiconductors

The π-conjugated system in this compound also imparts semiconductor properties, making it of interest for applications in organic electronics.[3] It can be explored as a p-type organic semiconductor in devices like organic thin-film transistors (OTFTs) and organic photovoltaic cells.

A basic workflow for fabricating and testing a simple organic semiconductor device with this compound could involve:

-

Device Fabrication: Fabricate a device structure, for instance, a bottom-gate, bottom-contact OTFT on a silicon wafer with a silicon dioxide dielectric layer and pre-patterned source and drain electrodes.

-

Active Layer Deposition: Deposit a thin film of this compound as the active semiconductor layer onto the substrate using techniques like vacuum deposition or solution-coating.

-

Device Characterization: Characterize the electrical properties of the device, such as the output and transfer characteristics, to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Conclusion

This compound is a non-ionic azo dye with a well-established role in the textile industry and emerging potential in advanced materials science. Its synthesis is based on classical azo dye chemistry, and its physicochemical properties are well-documented. While toxicological data suggests a low acute toxicity profile, the potential for genotoxicity, as inferred from related compounds, warrants further investigation, particularly for applications where human exposure is a consideration. The unique optical and electronic properties of this compound make it a compelling candidate for further research and development in the fields of photonics and organic electronics. This guide provides a foundational understanding for researchers and scientists interested in exploring the multifaceted nature of this intriguing molecule.

References

- 1. chembk.com [chembk.com]

- 2. This compound dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. This compound Dye content 95 31482-56-1 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nonlinear optical characterization of Disperse Orange dyes (3 and 25) and Pigment Orange 43 | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of Disperse Orange 25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Disperse Orange 25 (C.I. 11227), a monoazo dye. The document details the theoretical and practical aspects of its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in various research and development applications.

Introduction

This compound, with the chemical name 3-((4-((4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile, is a synthetic dye belonging to the azo class of compounds. Its molecular structure, characterized by the presence of an azo (-N=N-) chromophore connecting two aromatic rings, is responsible for its distinct orange color. Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of such organic molecules. This guide presents a detailed summary of the spectroscopic data for this compound and provides standardized experimental protocols for obtaining these spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and NMR analysis of this compound.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in both the UV and visible regions, corresponding to π → π* and n → π* electronic transitions within the conjugated system. The position of the absorption maximum (λmax) is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Reference |

| Water | 80.1 | ~460 | Estimated |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~475 | Estimated |

| Ethanol | 24.5 | 468 | [1] |

| Acetone (B3395972) | 20.7 | 457 | [2] |

| Chloroform | 4.8 | ~450 | Estimated |

| n-Hexane | 1.9 | ~430 | Estimated |

Note: Due to the limited availability of a systematic study on the solvatochromism of this compound, some λmax values are estimated based on the known behavior of similar azo dyes.

One source also reports a λmax at 235 nm, which can be attributed to the π → π* transitions within the aromatic rings[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: No experimental NMR data for this compound was found in the reviewed literature. The following chemical shift assignments are predicted based on the analysis of structurally similar compounds, such as 4-((4-(diethylamino)phenyl)diazenyl)benzonitrile and N,N-bis(cyanoethyl)aniline, and general principles of NMR spectroscopy.

2.2.1. ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Protons ortho to -NO₂ |

| ~7.9 | d | 2H | Protons meta to -NO₂ |

| ~7.8 | d | 2H | Protons ortho to azo group |

| ~6.8 | d | 2H | Protons meta to azo group |

| ~3.7 | q | 2H | -N-CH₂-CH₃ |

| ~3.6 | t | 2H | -N-CH₂-CH₂-CN |

| ~2.7 | t | 2H | -CH₂-CN |

| ~1.2 | t | 3H | -N-CH₂-CH₃ |

2.2.2. ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-N (aromatic) |

| ~148 | C-NO₂ |

| ~145 | C-N=N |

| ~125 | Aromatic CH |

| ~123 | Aromatic CH |

| ~118 | -CN |

| ~112 | Aromatic CH |

| ~48 | -N-CH₂-CH₂-CN |

| ~45 | -N-CH₂-CH₃ |

| ~18 | -CH₂-CN |

| ~12 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2970-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2250 | C≡N stretch | Nitrile |

| ~1600 | C=C stretch | Aromatic |

| ~1580 | N=N stretch | Azo |

| ~1520 & ~1340 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| ~1300 | C-N stretch | Aromatic amine |

| ~850 | C-H out-of-plane bend | p-disubstituted benzene |

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a given solvent.

Materials:

-

This compound powder

-

Spectroscopic grade solvents (e.g., ethanol, acetone, DMSO)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent to prepare a stock solution of known concentration.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance in the range of 0.5 - 1.5 AU.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

-

Sample Measurement: Rinse the cuvette with the working solution of this compound, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound powder (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

Pipettes

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube. Ensure there are no solid particles.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Set the appropriate parameters for the ¹H NMR experiment (e.g., pulse angle, acquisition time, relaxation delay) and acquire the spectrum.

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment (typically with proton decoupling) and acquire the spectrum. This will likely require a longer acquisition time than the ¹H spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound powder

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or acetone for cleaning

Procedure:

-

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Placement: Place a small amount of this compound powder onto the ATR crystal, ensuring it covers the crystal surface.

-

Apply Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This diagram outlines the key stages from sample preparation to data interpretation for the comprehensive spectroscopic characterization of this compound. The process begins with careful sample preparation, followed by data acquisition using UV-Vis, NMR, and FTIR techniques. The final step involves the interpretation of the collected spectra to elucidate the molecular structure and properties of the dye.

References

Disperse Orange 25: A Technical Guide to Health and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 25 is a synthetic monoazo dye utilized in the textile and printing industries for coloring polyester (B1180765) and other synthetic fibers. This technical guide provides a comprehensive overview of the health and safety considerations associated with this compound, drawing from available toxicological data and safety regulations. The document summarizes key findings on its chemical properties, potential health hazards including acute toxicity, skin and eye irritation, sensitization, and genotoxicity. Standard experimental methodologies for assessing these endpoints are detailed. While specific data on the effects of this compound on cellular signaling pathways are not currently available in the public domain, this guide serves as a critical resource for professionals handling this substance, emphasizing proper safety protocols and highlighting areas for future research.

Chemical and Physical Properties

This compound is an organic compound characterized by a nitro-substituted azobenzene (B91143) structure. Its chemical and physical properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its toxicological profile.

| Property | Value | Reference(s) |

| Chemical Name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile | [1] |

| CAS Number | 31482-56-1 | [2] |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [2] |

| Molecular Weight | 323.35 g/mol | [2] |

| Appearance | Orange granules or powder | [1][3] |

| Solubility | Sparingly soluble in water | [1] |

| Melting Point | 170 °C (decomposes) | [4] |

Industrial Applications

This compound is primarily used as a disperse dye for synthetic fibers such as polyester, polyamide, and acrylics.[1][3] Its application extends to the dyeing and printing of textiles.[1][5] It is also used in the formulation of inks and plastics.[5]

Health and Safety Hazards

This compound is classified as a hazardous substance.[1] The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[6]

Acute Toxicity

The compound is harmful if swallowed, inhaled, or in contact with the skin.[1][7] Animal studies indicate that ingestion of significant amounts may cause serious health damage or be fatal.[1]

| Route | Species | LD50 | Reference(s) |

| Oral | Rat | >2000 mg/kg | [1] |

| Oral | Mouse | 7350 mg/kg | [1] |

| Intraperitoneal | Rat | 1590 mg/kg | [1] |

Irritation

This compound is irritating to the eyes, respiratory system, and skin.[1][5]

-

Eye Irritation: May cause temporary redness and inflammation of the conjunctiva.[1]

-

Respiratory Irritation: Inhalation of dust can lead to respiratory irritation. Long-term exposure may result in airway disease and pneumoconiosis.[1]

-

Skin Irritation: Can cause mild to significant skin inflammation. Repeated exposure may lead to contact dermatitis, characterized by redness, swelling, and blistering.[1]

Skin Sensitization

There is evidence that this compound and other disperse dyes can act as skin sensitizers.[1] Contact with textiles colored with these dyes has been associated with contact dermatitis.[1] Azo dyes, in general, are known to be potential skin sensitizers.[8]

Experimental Protocols